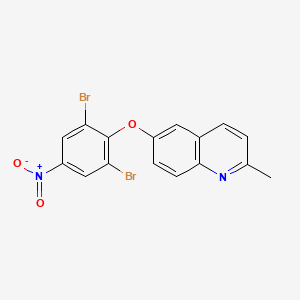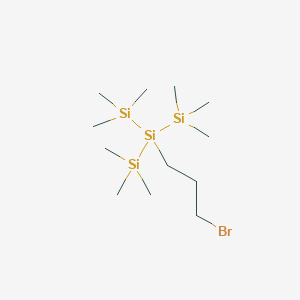
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one is an organic compound that features a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate:
Attachment of the Oct-7-ene Chain: The oct-7-ene chain can be introduced via a coupling reaction, such as a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the intermediate compound.
Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one would depend on its specific applications. For example, if it is used as a pharmaceutical agent, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one: This compound is unique due to its specific combination of functional groups.
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone. This combination of functional groups can impart unique chemical and biological properties to the compound.
Propiedades
Número CAS |
923294-65-9 |
|---|---|
Fórmula molecular |
C17H24O4S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-2-oct-7-enylsulfonylethanone |
InChI |
InChI=1S/C17H24O4S/c1-3-4-5-6-7-8-12-22(19,20)14-17(18)15-10-9-11-16(13-15)21-2/h3,9-11,13H,1,4-8,12,14H2,2H3 |
Clave InChI |
YZHBIDZKVYSUDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)CS(=O)(=O)CCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)



![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)

